Unveiling the Spectroscopic Profile of BDP R6G Azide: A Technical Guide
Unveiling the Spectroscopic Profile of BDP R6G Azide: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the spectral properties and experimental applications of BDP R6G azide (B81097), a high-performance borondipyrromethene (BDP) fluorophore, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the dye's core photophysical characteristics, outlines detailed experimental protocols, and presents visual representations of its utility in bioorthogonal chemistry.
BDP R6G azide has emerged as a robust alternative to traditional fluorophores like Rhodamine 6G (R6G), offering exceptional brightness and photostability. Its azide functionality facilitates covalent labeling of various biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This technical guide serves as a critical resource for leveraging the unique attributes of BDP R6G azide in advanced research applications.
Core Spectral and Photophysical Properties
The performance of a fluorophore is defined by its spectral characteristics. BDP R6G azide exhibits a strong absorption and emission profile in the visible spectrum, making it compatible with common fluorescence microscopy and spectroscopy instrumentation. A summary of its key quantitative properties is presented below.
| Property | Value | Unit |
| Excitation Maximum (λex) | 530 | nm |
| Emission Maximum (λem) | 548 | nm |
| Molar Extinction Coefficient (ε) | ~76,000 | cm-1M-1[1] |
| Fluorescence Quantum Yield (Φf) | 0.96 | - |
| Molecular Weight | 422.24 | g/mol |
| Chemical Formula | C₂₁H₂₁BF₂N₆O | - |
Note: The molar extinction coefficient is based on the value for the closely related BDP R6G NHS ester, as a specific value for the azide variant is not publicly available. BDP dyes are known for their high extinction coefficients, generally exceeding 80,000 cm⁻¹M⁻¹.
Experimental Protocols
To ensure reproducible and accurate results, detailed methodologies for the characterization and application of BDP R6G azide are provided.
Measurement of Spectral Properties
1. Determination of Absorption and Emission Spectra:
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Instrumentation: A calibrated UV-Visible spectrophotometer and a spectrofluorometer are required.
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Sample Preparation: Prepare a stock solution of BDP R6G azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). From the stock solution, create a dilution in the desired final solvent (e.g., phosphate-buffered saline, ethanol) to an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
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Absorption Spectrum Measurement:
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Use the final solvent as a blank reference.
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Acquire the absorption spectrum of the BDP R6G azide solution from approximately 400 nm to 600 nm.
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Identify the wavelength of maximum absorbance (λabs).
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Emission Spectrum Measurement:
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Excite the sample at its absorption maximum (λabs).
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Record the fluorescence emission spectrum from approximately 530 nm to 700 nm.
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Identify the wavelength of maximum emission (λem).
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2. Determination of Fluorescence Quantum Yield (Comparative Method):
The fluorescence quantum yield can be determined relative to a well-characterized standard, such as Rhodamine 6G (Φf = 0.95 in ethanol).
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Procedure:
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Prepare a series of solutions of both the BDP R6G azide and the Rhodamine 6G standard in the same solvent (e.g., ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
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Measure the absorbance of each solution at the excitation wavelength.
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Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation and emission slit widths for all measurements.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
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The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
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Φ is the quantum yield.
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Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
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η is the refractive index of the solvent.
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'X' denotes the BDP R6G azide sample and 'ST' denotes the standard.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
BDP R6G azide is a key reagent for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This reaction enables the covalent attachment of the fluorophore to an alkyne-modified biomolecule.
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Materials:
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Alkyne-modified biomolecule (e.g., protein, DNA)
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BDP R6G azide
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Copper(II) sulfate (B86663) (CuSO₄)
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Reducing agent (e.g., sodium ascorbate)
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Copper-chelating ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)
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Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
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Solvent (e.g., DMSO for dissolving the azide)
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Protocol:
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Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
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Prepare a stock solution of BDP R6G azide in DMSO.
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Prepare a stock solution of copper(II) sulfate in water.
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Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.
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Prepare a stock solution of the TBTA ligand in DMSO.
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In a reaction tube, combine the alkyne-modified biomolecule, BDP R6G azide, and the TBTA ligand.
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Add the copper(II) sulfate solution to the mixture.
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Initiate the reaction by adding the sodium ascorbate solution.
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Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific biomolecule.
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Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.
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Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the application of BDP R6G azide, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.
Caption: Workflow for labeling a biomolecule with BDP R6G azide via CuAAC.
Caption: Detection of a target protein using metabolic labeling and click chemistry.
